2-Deoxy-scyllo-inosamine

Descripción

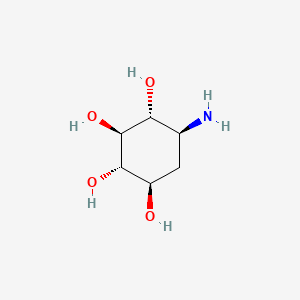

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQNRSUOYNMXDL-KGJVWPDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992803 | |

| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76188-89-1, 72075-06-0, 75419-36-2 | |

| Record name | myo-Inositol, 1-amino-1,2-dideoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76188-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-scyllo-inosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072075060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,3-dideoxyinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075419362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminocyclohexane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Chemoenzymatic Synthesis of 2 Deoxy Scyllo Inosamine and Precursors

Laboratory Synthetic Routes to 2-Deoxy-scyllo-inosose (B3429959)

Chemical synthesis of 2-deoxy-scyllo-inosose (2DOI) from common starting materials like D-glucose or myo-inositol requires precise stereochemical control to achieve the desired cyclohexanone (B45756) structure. These multi-step processes often involve hazardous reagents and protecting group manipulations. nih.govfrontiersin.org

A practical and established method for the laboratory synthesis of 2-deoxy-scyllo-inosose involves a modified Ferrier reaction, a powerful tool for forming carbocycles from carbohydrate precursors. nih.gov This rearrangement can be used to convert highly protected methyl α-D-glucopyranoside into an enantiomerically pure and functionalized cyclohexane (B81311) ring, which serves as a scaffold for further transformations. researchgate.net This approach has been successfully employed to prepare not only 2-deoxy-scyllo-inosose but also its isotopically labeled analogues, such as [2,2-2H2]-2-deoxy-scyllo-inosose, which are crucial for detailed biochemical studies. nih.govresearchgate.netresearchgate.net

Beyond the Ferrier reaction, other stereoselective deoxygenation techniques are employed in carbohydrate chemistry and can be applied to the synthesis of 2-deoxy sugars. One such strategy involves the stereoselective deoxygenation of protected myo-inositol derivatives. scripps.edu For instance, myo-inositol monotosylates can be deoxygenated using reagents like lithium triethylborohydride. scripps.edu The synthesis of deoxyfluoro and aminodeoxy analogues of glucose-6-phosphate, which have been tested as substrates for 2-deoxy-scyllo-inosose synthase, further illustrates the importance of selective modifications at specific carbon atoms. acs.org These strategies highlight the necessity of precise hydroxyl group activation and reduction to achieve the desired deoxygenated cyclitol structure.

Modified Ferrier Reactions

Chemoenzymatic Synthesis of 2-Deoxy-scyllo-inosose

Chemoenzymatic methods provide an efficient and environmentally benign alternative to purely chemical routes. frontiersin.org These approaches leverage the high selectivity and catalytic power of enzymes to synthesize 2DOI, often starting from simple, renewable resources like D-glucose. nih.govfrontiersin.org

A highly efficient one-pot enzymatic system has been developed for the synthesis of 2-deoxy-scyllo-inosose (2DOI) directly from D-glucose and polyphosphate. nih.govrsc.org This system utilizes two key enzymes: a polyphosphate glucokinase (PPGK) and a 2-deoxy-scyllo-inosose synthase (DOIS). nih.govscispace.com The process begins with the PPGK-catalyzed phosphorylation of D-glucose to form D-glucose-6-phosphate (G6P). nih.govrsc.org This intermediate is then directly converted into 2DOI by DOIS, an NAD+-dependent enzyme. nih.govscispace.com

Researchers have screened various enzymes to optimize this system. A PPGK from Corynebacterium glutamicum (cgPPGK) and the DOIS enzyme BtrC from the butirosin-producing bacterium Bacillus circulans were identified as a particularly effective pair. nih.govrsc.orgscispace.com This combination achieved a nearly complete conversion of D-glucose to 2DOI, with reported yields as high as 90% in a 15 mL reaction volume. nih.govrsc.org

The application of recombinant enzymes, particularly 2-deoxy-scyllo-inosose synthase (DOIS), has revolutionized the in vitro synthesis of 2DOI. nih.govrsc.org The gene for DOIS (such as btrC from Bacillus circulans or orthologs like tobC and kanC) can be cloned and expressed in microbial hosts like Escherichia coli and Bacillus subtilis. nih.govfrontiersin.orgjmb.or.kr The purified recombinant enzyme is then used to convert glucose-6-phosphate (G6P) into 2DOI. nih.govjst.go.jp

To further enhance production, metabolic engineering strategies have been applied to the recombinant host strains. frontiersin.org By disrupting competing metabolic pathways, the intracellular pool of the G6P precursor is increased, channeling more substrate towards 2DOI synthesis. frontiersin.org For example, in B. subtilis, disrupting genes that encode for glucose-6-phosphate isomerase (pgi) and phosphoglucomutase (pgcA) significantly boosts the final product titer. frontiersin.org The expression of a codon-optimized tobC gene (from the tobramycin (B1681333) producer Streptomyces tenebrarius) in an engineered B. subtilis strain resulted in a 2DOI titer of up to 37.2 g/L, which increased to 38.0 g/L in a fed-batch fermentation process. frontiersin.org

Table 1: Comparison of Recombinant Systems for 2-Deoxy-scyllo-inosose (2DOI) Production

| Host Organism | DOIS Gene | Engineering Strategy | 2DOI Titer (g/L) | Reference |

|---|---|---|---|---|

| Bacillus subtilis | btrC (natural) | Wild-type metabolic pathway | ~2.3 | frontiersin.org |

| Bacillus subtilis | tobC (codon-optimized) | Disruption of pgi and pgcA genes | 37.2 | frontiersin.org |

| Bacillus subtilis | tobC (codon-optimized) | Disruption of pgi and pgcA genes, fed-batch fermentation | 38.0 | frontiersin.org |

One-Pot Enzymatic Systems from D-Glucose and Polyphosphate

Synthesis of Radiolabeled 2-Deoxy-scyllo-inosamine for Biosynthetic Studies

The study of aminoglycoside biosynthesis heavily relies on the use of isotopically labeled intermediates to trace metabolic pathways and elucidate enzymatic mechanisms. nih.govnih.gov The synthesis of radiolabeled this compound begins with the preparation of labeled 2-deoxy-scyllo-inosose.

A chemical approach for this involves a modified Ferrier reaction, which has been successfully used to synthesize [2,2-2H2]-2-deoxy-scyllo-inosose. nih.govresearchgate.net Alternatively, enzymatic methods can be employed, such as using DOIS with specifically labeled substrates like D-[4-2H, 3-15O]glucose-6-phosphate to produce a correspondingly labeled 2DOI product. nih.gov

Once the labeled 2-deoxy-scyllo-inosose is obtained, it is converted into the target compound, this compound. This transformation is catalyzed in nature by a PLP-dependent aminotransferase. nih.gov This enzyme transfers an amino group from a donor like L-glutamine to the ketone of 2DOI, yielding the aminated cyclitol, this compound. jmb.or.krnih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-Deoxy-scyllo-inosose | 2DOI |

| D-Glucose | - |

| Polyphosphate | - |

| D-Glucose-6-phosphate | G6P |

| Nicotinamide adenine (B156593) dinucleotide (oxidized) | NAD+ |

| Methyl α-D-glucopyranoside | - |

| [2,2-2H2]-2-Deoxy-scyllo-inosose | - |

| myo-Inositol | - |

| D-[4-2H, 3-15O]glucose-6-phosphate | - |

Synthetic Approaches to this compound Core Structures in Complex Molecules

The this compound framework is a core structural motif in various biologically active natural products. anu.edu.au Total synthesis of these complex molecules requires strategic and stereocontrolled construction of this central aminocyclitol ring.

A notable example is the total synthesis of the antifungal agent nabscessin B, which features a this compound core. anu.edu.au The synthesis developed by Banwell and coworkers starts from the readily available L-(+)-tartaric acid. anu.edu.au This chiral starting material is converted over six steps into a key homochiral γ-hydroxycyclohexenone intermediate. A crucial element of the strategy is the use of a 1,2-diacetal protecting group, which imparts significant conformational rigidity to the cyclohexene (B86901) ring system. This rigidity allows for high levels of regio- and stereochemical control during subsequent transformations to build the fully substituted cyclitol framework. anu.edu.au

The synthesis proceeds by selectively protecting the equatorial hydroxyl group of a diol intermediate, followed by triflation of the remaining axial alcohol. anu.edu.au Subsequent steps involve azide (B81097) introduction to install the nitrogen functionality, reduction, and further manipulations to complete the this compound core with the correct stereochemistry as found in nabscessin B. anu.edu.au The structure of a key diol intermediate in the synthetic pathway was confirmed by single-crystal X-ray analysis. anu.edu.au

Table 2: Selected Steps in the Total Synthesis of the Nabscessin B Core

| Starting Material | Reaction | Key Reagents | Product/Intermediate | Purpose | Reference |

|---|---|---|---|---|---|

| L-(+)-tartaric acid | Multi-step conversion | Vinylation and ring-closing metathesis reagents | γ-hydroxy-cyclohexenone 4 | Formation of chiral cyclohexene building block | anu.edu.au |

| Diol 9 | Selective protection and triflation | PMB-Cl, n-Bu2SnO; Triflic anhydride, pyridine | Triflate 10 | Differentiation of hydroxyl groups for stereoselective functionalization | anu.edu.au |

| Triflate 10 | Azide displacement | Sodium azide | Azido-cyclohexene | Introduction of the nitrogen precursor for the amine group | anu.edu.au |

Role As a Core Building Block in Natural Product Chemistry

Precursor for 2-Deoxystreptamine-Containing Aminoglycoside Antibiotics

2-Deoxy-scyllo-inosamine (DOIA) is a pivotal intermediate in the biosynthesis of 2-deoxystreptamine (B1221613) (2-DOS), the central aminocyclitol core of many clinically important aminoglycoside antibiotics. jmb.or.krresearchgate.net The biosynthesis of 2-DOS from D-glucose-6-phosphate involves a series of enzymatic reactions, with DOIA being a key downstream product. nih.govoup.com The conversion of DOIA is a critical step in the pathways leading to a wide array of aminoglycosides produced by various microorganisms. jmb.or.krnih.gov

The general pathway to 2-DOS begins with the cyclization of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose (B3429959) (DOI) by DOI synthase. oup.comresearchgate.net This is followed by a transamination reaction where an amino group is transferred to DOI, forming this compound. nih.govrsc.org Subsequently, DOIA undergoes further enzymatic modifications, including oxidation and another transamination, to yield the final 2-deoxystreptamine core. nih.govnih.gov This 2-DOS moiety is then glycosylated with various amino sugars to produce the structurally diverse family of aminoglycoside antibiotics. researchgate.netnih.gov

Involvement in Butirosin (B1197908) Biosynthesis

In the biosynthesis of butirosin by Bacillus circulans, this compound is a confirmed intermediate. capes.gov.brnih.gov The biosynthetic gene cluster for butirosin contains genes that encode the enzymes necessary for the conversion of D-glucose-6-phosphate to 2-deoxystreptamine, with DOIA being a key intermediate in this process. jmb.or.kr

The conversion of 2-deoxy-scyllo-inosose to this compound is catalyzed by the aminotransferase BtrS (also called BtrR). nih.govnih.gov This enzyme has been shown to specifically catalyze this transamination step. rsc.orgnih.gov Following its formation, DOIA is then oxidized by the radical S-adenosyl-L-methionine (SAM)-dependent dehydrogenase BtrN to form 3-amino-2,3-dideoxy-scyllo-inosose. uniprot.orgnisr.or.jpnih.gov This keto-intermediate is then further transaminated by the same bifunctional aminotransferase, BtrS, to yield 2-deoxystreptamine. nih.gov Feeding experiments with blocked mutants of Bacillus circulans have demonstrated that mutants blocked after the formation of DOIA can convert it to butirosins, confirming its role as a precursor. capes.gov.br

Involvement in Neomycin and Kanamycin (B1662678) Biosynthesis

The biosynthesis of neomycin in Streptomyces fradiae and kanamycin in Streptomyces kanamyceticus also proceeds through this compound as a crucial intermediate. jmb.or.krresearchgate.net The gene clusters for both antibiotics contain homologous genes responsible for the formation of the 2-deoxystreptamine core. jmb.or.kr

In the neomycin pathway, the enzyme NeoC (a 2-deoxy-scyllo-inosose synthase) initiates the process, followed by the aminotransferase NeoB (Neo6), which converts 2-deoxy-scyllo-inosose to this compound. nih.govebi.ac.uk Subsequently, the dehydrogenase NeoA catalyzes the oxidation of DOIA to 3-amino-2,3-dideoxy-scyllo-inosose. nih.govebi.ac.uk This intermediate is then converted to 2-deoxystreptamine by the same aminotransferase, NeoB. nih.govebi.ac.uk

Similarly, the kanamycin biosynthetic pathway involves a series of analogous enzymatic steps. researchgate.netresearchgate.net The formation of 2-deoxystreptamine from 2-deoxy-scyllo-inosose involves the intermediate this compound. researchgate.net The enzymes involved in the kanamycin pathway show significant homology to those in the neomycin and butirosin pathways. jmb.or.kr

Role in Gentamicin (B1671437) and Tobramycin (B1681333) Biosynthesis

The biosynthesis of gentamicin by Micromonospora echinospora and tobramycin by Streptomyces tenebrarius also relies on this compound as a key precursor for the formation of the 2-deoxystreptamine aglycon. jmb.or.krnih.govmdpi.com The gene clusters for these antibiotics contain a conserved set of genes for 2-DOS biosynthesis. jmb.or.kr

In gentamicin biosynthesis, the conversion of 2-deoxy-scyllo-inosose to 2-deoxystreptamine proceeds through this compound and 1-keto-2-deoxy-scyllo-inosamine. nih.govpnas.org The aminotransferase GtmB is homologous to the enzymes responsible for the formation of DOIA in other aminoglycoside pathways. jmb.or.kr The subsequent oxidation is carried out by a dehydrogenase. pnas.org

For tobramycin, the biosynthetic pathway also follows this conserved route, where this compound is an essential intermediate in the formation of the 2-deoxystreptamine core, which is subsequently glycosylated to form tobramycin. jmb.or.krmdpi.com The enzymes involved share homology with those from other aminoglycoside-producing organisms. jmb.or.kr

Contribution to Ribostamycin (B1201364) and Other Aminoglycosides

This compound is a common precursor in the biosynthesis of numerous other 2-deoxystreptamine-containing aminoglycosides, including ribostamycin. nih.govwho.int The biosynthetic gene cluster for ribostamycin in Streptomyces ribosidificus contains genes homologous to those found in the butirosin, neomycin, and kanamycin pathways for the synthesis of 2-deoxystreptamine. who.int

The conversion of 2-deoxy-scyllo-inosose to this compound is a critical step, followed by oxidation and a second transamination to yield 2-deoxystreptamine. who.intexpasy.org The enzymes from the ribostamycin cluster, RbmB (aminotransferase) and RbmC (dehydrogenase), share high sequence identity with their counterparts in the neomycin pathway, Neo6 and Neo5, respectively, highlighting the conserved nature of this biosynthetic route. jmb.or.kr

Contribution to the Structural Diversity of Aminocyclitol Natural Products

The formation of this compound as a key intermediate in the biosynthesis of 2-deoxystreptamine is a crucial factor in the structural diversity of aminocyclitol natural products. jmb.or.krnih.gov The 2-deoxystreptamine core serves as a versatile scaffold that can be decorated with various amino sugars at different positions, leading to a wide array of antibiotics with distinct biological activities. researchgate.netnih.gov

While many clinically important aminoglycosides contain 2-deoxystreptamine, there are other natural products where the aminocyclitol moiety is different. For instance, the inosamycin family of antibiotics contains this compound itself as the aminocyclitol core, rather than 2-deoxystreptamine. This highlights that the biosynthetic pathway can, in some organisms, terminate at this compound, which is then directly incorporated into the final natural product, further expanding the structural diversity of this class of compounds.

The enzymes involved in the later steps of the 2-deoxystreptamine pathway, particularly the glycosyltransferases, exhibit a degree of substrate flexibility. This allows for the attachment of different sugar moieties to the aminocyclitol core, contributing significantly to the vast structural diversity observed among aminoglycoside antibiotics. nih.gov The conservation of the early biosynthetic steps, including the formation of this compound, provides a common platform from which this diversity is generated. jmb.or.krf1000research.com

Enzymes in 2-Deoxystreptamine Biosynthesis

| Antibiotic | Producer Organism | DOI Synthase | Aminotransferase | Dehydrogenase |

| Butirosin | Bacillus circulans | BtrC | BtrS (BtrR) | BtrN |

| Neomycin | Streptomyces fradiae | NeoC (Neo7) | NeoB (Neo6) | NeoA (Neo5) |

| Kanamycin | Streptomyces kanamyceticus | KanC | KanB | KanK |

| Gentamicin | Micromonospora echinospora | GtmA | GtmB | GacH |

| Tobramycin | Streptomyces tenebrarius | TbmA | TbmB | TacD |

| Ribostamycin | Streptomyces ribosidificus | RbmA | RbmB | RbmC |

| This table summarizes the key enzymes involved in the conversion of D-glucose-6-phosphate to 2-deoxystreptamine in the biosynthetic pathways of various aminoglycoside antibiotics. The formation of this compound is a critical intermediate step catalyzed by the respective aminotransferases. |

Homology of Neomycin Biosynthetic Enzymes

| Neomycin Enzyme | Butirosin Homolog (% Identity) | Kanamycin Homolog (% Identity) | Gentamicin Homolog (% Identity) | Tobramycin Homolog (% Identity) | Ribostamycin Homolog (% Identity) |

| Neo7 (DOIS) | BtrC (38%) | KanA (63%) | GtmA (53%) | TbmA (64%) | RbmA (86%) |

| Neo6 (Aminotransferase) | BtrR/BtrS (40%) | KanB (66%) | GtmB (60%) | TbmB (71%) | RbmB (88%) |

| Neo5 (Dehydrogenase) | BtrE (49%) | KanK (66%) | GacH (48%) | TacD (68%) | RbmC (90%) |

| This table shows the amino acid sequence identity between the enzymes responsible for 2-deoxystreptamine biosynthesis in the neomycin producer, Streptomyces fradiae, and their homologs in other aminoglycoside-producing organisms. Data sourced from Kurumbang et al. jmb.or.kr |

Advanced Research Methodologies and Techniques

Spectroscopic Methodologies for Elucidating Reaction Mechanisms

Spectroscopic techniques are indispensable tools for studying the dynamic processes of chemical and biochemical reactions. They allow researchers to observe molecular structures and changes, providing critical data for understanding reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the stereochemistry and mechanism of enzymatic reactions. In the study of 2-deoxystreptamine (B1221613) biosynthesis, feeding experiments using specifically labeled D-glucose isotopes, followed by 2H NMR analysis of the resulting products, have been instrumental. For instance, studies with D-[6,6-2H2], D-(6R)-[6-2H1]-, and D-(6S)-[6-2H1]glucose in Streptomyces ribosidificus fermentations revealed that both hydrogens from the C-6 of glucose are incorporated into the C-2 position of 2-deoxystreptamine. capes.gov.br This suggests a mechanism for the formation of the deoxy-scyllo-inosose precursor that is analogous to dehydroquinate synthesis in the shikimate pathway. capes.gov.br Further NMR studies have helped to understand the tautomeric equilibria of aldoses in deuterium (B1214612) oxide, providing foundational knowledge for these biosynthetic investigations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis in Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantitative analysis of volatile and semi-volatile organic compounds. lucideon.comerdogan.edu.tr In the context of 2-deoxy-scyllo-inosamine research, GC-MS is used to quantify the enzymatic formation of its precursor, 2-deoxy-scyllo-inosose (B3429959). nih.gov This is a critical step in assaying the initial stage of 2-deoxystreptamine biosynthesis. nih.gov The method typically involves derivatization, such as forming the tetra-O-trimethylsilyl (TMS) ether of 2-deoxy-scyllo-inosose, to make the compound volatile enough for GC analysis. nih.gov By using selected-ion monitoring (SIM), researchers can achieve precise quantification. nih.gov The mass spectral fragmentation patterns, which can be studied using isotopically labeled compounds like [2,2-2H2]-2-deoxy-scyllo-inosose, are crucial for confirming the identity of the analyzed compounds. nih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Mechanisms

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for studying radical intermediates in enzymatic reactions. acs.org This is particularly relevant for radical S-adenosyl-L-methionine (SAM) enzymes, which are involved in a wide array of biochemical transformations. acs.orgutexas.edu In the biosynthesis of butirosin (B1197908), the radical SAM enzyme BtrN catalyzes the oxidation of this compound (DOIA) to 3-amino-2,3-dideoxy-scyllo-inosose. acs.orgnih.gov EPR studies have confirmed that this reaction proceeds through a radical mechanism, initiated by a 5'-deoxyadenosyl radical abstracting a hydrogen atom. acs.orgnih.gov

EPR spectroscopy has been used to trap and characterize substrate radical intermediates. acs.orgnih.gov For example, in the reaction catalyzed by DesII, an enzyme with analogous dehydrogenase activity to BtrN, a substrate radical was detected with a g-value of 2.0025. acs.orgpnas.org The hyperfine couplings observed in the EPR spectrum provide detailed information about the electronic structure of the radical intermediate. acs.org Furthermore, kinetic isotope effect studies using EPR have helped to dissect the reaction mechanism, for instance, by determining the effect of solvent deuterium on the concentration of the radical intermediate. pnas.org

Isotope Tracer Experiments in Biosynthetic Pathway Delineation

Isotope tracer experiments are a cornerstone of biosynthetic pathway elucidation. By introducing isotopically labeled precursors into a biological system and tracking the label's incorporation into downstream metabolites, researchers can map out complex biosynthetic routes.

The biosynthesis of 2-deoxystreptamine-containing aminoglycosides has been extensively studied using this approach. nih.govtandfonline.com Early work with whole-cell systems and blocked mutants of producing organisms laid the groundwork for our current understanding. tandfonline.com For example, crossover experiments using non-labeled and double-labeled D-[4-2H, 3-18O]glucose-6-phosphate were conducted to investigate the mechanism of 2-deoxy-scyllo-inosose synthase. nih.gov Analysis of the product by GC-MS showed that the deuterium label at C-4 of the substrate was retained at C-6 of the inosose product without scrambling, indicating that the hydride abstraction and return occur within the same molecule. nih.govresearchgate.net These experiments also allowed for the estimation of the kinetic isotope effect (kH/kD = 2.4), providing further mechanistic insight. nih.gov

Metabolic Engineering and Synthetic Biology for Enhanced Production and Pathway Analysis

Metabolic engineering and synthetic biology are powerful approaches for enhancing the production of valuable compounds like 2-deoxy-scyllo-inosose and for analyzing their biosynthetic pathways. nih.govresearchgate.net These strategies involve the targeted modification of an organism's genetic and regulatory processes.

Engineering Microbial Strains for 2-Deoxy-scyllo-inosose Production

The production of 2-deoxy-scyllo-inosose (DOI), a key precursor to this compound, has been significantly improved through the metabolic engineering of various microbial hosts, including Escherichia coli, Bacillus subtilis, and the cyanobacterium Synechococcus elongatus. frontiersin.orgtandfonline.comresearchgate.net The core strategy often involves redirecting the flow of carbon towards the desired product. tandfonline.com

In B. subtilis, for instance, the disruption of genes such as pgi (encoding glucose-6-phosphate isomerase) and pgcA (encoding phosphoglucomutase) leads to the intracellular accumulation of the substrate glucose-6-phosphate (Glc6P). nih.govfrontiersin.orgnih.gov This increased substrate availability, coupled with the introduction and expression of a DOI synthase gene (like btrC from B. circulans or a codon-optimized tobC from Streptomyces tenebrarius), results in a substantial increase in DOI production. nih.govfrontiersin.orgnih.gov

Fed-batch fermentation strategies have further boosted production titers. For example, an engineered B. subtilis strain (BSDOI-15), with disruptions in both pgi and pgcA and expressing a codon-optimized tobC gene, achieved a DOI titer of up to 38.0 g/L in a fed-batch fermentation using glycerol (B35011) and glucose as carbon sources. nih.govfrontiersin.orgnih.gov Similar strategies in E. coli have also yielded high titers, with one study reporting a production of 29.5 g/L. nih.govscispace.com More recently, the production of DOI has been demonstrated in Saccharomyces cerevisiae, although the yields are not yet as high as in bacterial systems. scispace.comresearchgate.net Additionally, a carbon-free production system has been developed in the cyanobacterium Synechococcus elongatus, which produced 400 mg/L of DOI using photosynthesis. tandfonline.comscispace.com

Table of Engineered Strains for 2-Deoxy-scyllo-inosose (DOI) Production

| Host Organism | Genetic Modifications | DOI Titer (g/L) | Reference |

| Bacillus subtilis (BSDOI-2) | Expression of btrC | 2.3 | nih.govfrontiersin.orgnih.gov |

| Bacillus subtilis (BSDOI-15) | Disruption of pgi and pgcA, expression of codon-optimized tobC | 38.0 | nih.govfrontiersin.orgnih.gov |

| Escherichia coli | Disruption of pgi, zwf, and pgm, expression of btrC | 29.5 | nih.govtandfonline.comscispace.com |

| Synechococcus elongatus | Expression of btrC | 0.4 | tandfonline.comscispace.com |

Structural Biology of Key Enzymes (e.g., X-ray Crystallography of DOIS and Aminotransferases)

Structural biology, particularly X-ray crystallography, provides indispensable insights into the atomic-level mechanisms of enzymes involved in 2-DOIA biosynthesis. wikipedia.orgajronline.orgsciencemuseum.org.uk This technique allows for the three-dimensional visualization of enzyme architecture, active site configuration, and substrate binding, which are fundamental to understanding catalytic function. wikipedia.orgsciencemuseum.org.uk

A pivotal enzyme in the pathway is 2-deoxy-scyllo-inosose synthase (DOIS), which catalyzes the complex cyclization of D-glucose-6-phosphate to form DOI. nih.govresearchgate.net The crystal structure of DOIS from Bacillus circulans (BtrC) has been determined, revealing critical details about its function. nih.govresearchgate.netnih.gov A recombinant BtrC was crystallized, and its crystals diffracted X-rays to a resolution of 2.30 Å. nih.govnih.gov The crystals belong to the monoclinic space group P2₁, with two molecules in the asymmetric unit. nih.govnih.gov The structure revealed that the enzyme exists as a dimer and possesses an active site located between its N-terminal and C-terminal domains. nih.govresearchgate.net

Further structural studies of BtrC in complex with NAD+ and a substrate analog inhibitor, carbaglucose-6-phosphate, have elucidated key aspects of its catalytic mechanism. nih.govresearchgate.net These studies showed that a cobalt ion is coordinated by the inhibitor within the active site. nih.govresearchgate.net The analysis suggested that the phosphate (B84403) elimination step proceeds via a syn-elimination mechanism, and the subsequent aldol (B89426) condensation occurs through a boat conformation of the substrate. nih.govresearchgate.net

Another key enzyme, the this compound dehydrogenase from Bacillus circulans (BtrN), has also been structurally characterized. nih.gov BtrN is an unusual S-adenosyl-L-methionine (AdoMet) radical enzyme that oxidizes 2-DOIA. nih.govnih.gov Its crystal structure, determined to 1.56 Å resolution, revealed a novel modification to the core AdoMet radical fold, displaying a (β5/α4) motif instead of the canonical (β/α)6 architecture. nih.gov The structure also implicated an auxiliary [4Fe-4S] cluster in substrate-radical oxidation, rather than direct substrate binding as previously thought. nih.gov This structural information provides a new motif for a large family of uncharacterized AdoMet radical enzymes. nih.gov While aminotransferases like BtrS and KanB are crucial for the pathway, detailed X-ray crystallography data for these specific enzymes in the context of 2-DOIA synthesis were not as prominently featured in the reviewed literature. nih.govuniprot.org

| Parameter | Value | Reference |

|---|---|---|

| Source Organism | Bacillus circulans | nih.govnih.gov |

| Resolution (Å) | 2.30 | nih.govnih.gov |

| Space Group | P2₁ (monoclinic) | nih.govnih.gov |

| Unit Cell Parameters | a = 80.5 Å, b = 70.4 Å, c = 83.0 Å, β = 117.8° | nih.govnih.gov |

| Molecules per Asymmetric Unit | 2 | nih.govnih.govnih.gov |

Enzyme Kinetics and Inhibition Studies

The study of enzyme kinetics provides quantitative measures of the catalytic efficiency and substrate affinity of the enzymes involved in 2-DOIA biosynthesis. These analyses, combined with inhibition studies, are crucial for understanding reaction mechanisms and for developing strategies to modulate pathway output.

The kinetics of 2-deoxy-scyllo-inosose synthase (DOIS) from Bacillus circulans have been characterized. jst.go.jp The enzyme, purified to homogeneity, was found to be a heterodimeric protein. jst.go.jpresearchgate.net For its substrate D-glucose-6-phosphate, the Michaelis constant (Kₘ) was determined to be 0.9 mM, and for the cofactor NAD+, the Kₘ was 0.17 mM. jst.go.jp The catalytic rate constant (kcat) for D-glucose-6-phosphate was 7.3 x 10⁻² s⁻¹. jst.go.jp Cobalt ions (Co²⁺) were found to be essential for its activity, whereas zinc ions (Zn²⁺) were inhibitory. jst.go.jp Further kinetic studies on various DOIS enzymes, including BtrC, showed kcat/Kₘ values in the range of 4200–6300 M⁻¹·s⁻¹. scispace.com Investigation of the reaction mechanism using a kinetic isotope effect with labeled substrates suggested that the carbocycle formation is catalyzed by a single DOIS enzyme and that hydride abstraction and return occur on the same glucose molecule. nih.gov The observed kinetic isotope effect (kH/kD) was estimated to be 2.4. nih.gov

Inhibition studies have also shed light on the DOIS reaction. Substrate analogs such as 6-phosphonate and 6-homophosphonate derivatives of D-glucose 6-phosphate were shown to be competitive inhibitors of the DOIS reaction, with Ki values of 1.3 mM and 2.8 mM, respectively. researchgate.net Their inhibitory action stems from their inability to undergo the phosphate elimination step of the catalytic cycle. researchgate.net

The kinetics of the radical SAM dehydrogenase BtrN, which oxidizes 2-DOIA, have also been investigated. nih.gov Kinetic analysis revealed substrate inhibition by 2-DOIA, with a Kₘ value of 0.022 mM when the co-substrate S-adenosyl-L-methionine (SAM) was at a saturating concentration. nih.govuniprot.org No substrate inhibition was observed for SAM. nih.gov This kinetic behavior suggests an Ordered Bi Ter reaction mechanism, where SAM is the first substrate to bind, followed by 2-DOIA. nih.gov

| Enzyme | Source | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹·s⁻¹) | Reference |

|---|---|---|---|---|---|---|

| DOIS (BtrC) | B. circulans | D-glucose-6-phosphate | 0.9 | 0.073 | 81.1 | jst.go.jp |

| NAD⁺ | 0.17 | - | - | jst.go.jp | ||

| DOIS (various) | Various | D-glucose-6-phosphate | - | - | 4200 - 6300 | scispace.com |

| BtrN | B. circulans | This compound (2-DOIA) | 0.022 | - | - | nih.govuniprot.org |

Evolutionary and Mechanistic Insights in Aminocyclitol Biosynthesis

Comparative Analysis of Carbocycle-Forming Enzymes (DOIS vs. Dehydroquinate Synthase)

The biosynthesis of many aminocyclitols, including the 2-deoxystreptamine-containing aminoglycoside antibiotics, begins with the formation of a carbocyclic ring from a sugar phosphate (B84403). researchgate.netnih.gov This crucial cyclization is catalyzed by 2-deoxy-scyllo-inosamine synthase (DOIS), an enzyme that shares significant mechanistic and structural similarities with dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway. researchgate.netnih.gov Both enzymes are NAD+-dependent and catalyze a multistep reaction within a single active site. nih.govebi.ac.uk

Despite their similarities, DOIS and DHQS operate on different substrates and produce distinct carbocyclic products. DHQS converts 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) into 3-dehydroquinate (B1236863), a precursor for aromatic amino acids. nih.govnih.gov In contrast, DOIS utilizes the common glycolytic intermediate, D-glucose-6-phosphate (G-6-P), as its substrate, converting it to 2-deoxy-scyllo-inosose (B3429959). nih.govscispace.com

The reaction mechanisms, while analogous, have key differences. Both involve an initial NAD+-dependent oxidation of a hydroxyl group, followed by a phosphate elimination, and finally an intramolecular aldol (B89426) condensation to form the six-membered ring. researchgate.netnih.gov However, the stereochemistry of the phosphate elimination step differs between the two enzymes. researchgate.netresearchgate.net Furthermore, the active sites, while structurally similar, contain different key residues that dictate their distinct substrate specificities and reaction outcomes. researchgate.net For instance, the presence of specific glutamate (B1630785) residues in the DOIS active site distinguishes it from DHQS. researchgate.net These differences, along with variations in quaternary structure and metal ion requirements (DOIS requires Co²⁺, while DHQS can utilize other divalent cations like Zn²⁺), highlight their divergent evolution from a common ancestor. ebi.ac.ukjst.go.jp

Table 1: Comparison of DOIS and Dehydroquinate Synthase

| Feature | 2-Deoxy-scyllo-inosose Synthase (DOIS) | Dehydroquinate Synthase (DHQS) |

| Pathway | Aminoglycoside Biosynthesis | Shikimate Pathway |

| Substrate | D-Glucose-6-phosphate (G-6-P) | 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

| Product | 2-Deoxy-scyllo-inosose | 3-Dehydroquinate |

| Cofactor | NAD⁺, Co²⁺ | NAD⁺, Zn²⁺ (or other divalent cations) |

| Phosphate Elimination | anti-elimination (postulated) nih.gov | syn-elimination nih.gov |

| Key Active Site Residues | Contains specific glutamate residues (e.g., Glu 243) researchgate.net | Different set of catalytic residues |

Mechanistic Convergence and Divergence in Aminocyclitol Pathways

The biosynthetic pathways leading to the vast array of aminocyclitols demonstrate both convergent and divergent mechanistic strategies. A striking example of convergence is the widespread use of pyridoxal (B1214274) phosphate (PLP)-dependent aminotransferases to install amino groups onto the cyclitol core. nih.govasm.org This reaction, where an amino group is transferred from a donor like L-glutamine to a keto-cyclitol intermediate, is a common feature in the biosynthesis of major aminoglycoside antibiotics. asm.org

However, there is significant divergence in how and when these modifications occur. For example, in the biosynthesis of butirosin (B1197908) and neomycin, which share early biosynthetic steps, the oxidation of this compound to a keto-intermediate is catalyzed by two mechanistically distinct enzymes: a radical SAM dehydrogenase in the butirosin pathway and a Zn-dependent dehydrogenase in the neomycin pathway. nih.gov

Furthermore, the aminotransferases themselves show remarkable specificity. An aminotransferase from the butirosin pathway, BtrR, not only converts 2-deoxy-scyllo-inosose to this compound but also acts on a subsequent intermediate, 2-deoxy-3-keto-scyllo-inosamine, to form 2-deoxystreptamine (B1221613). nih.gov This dual functionality within a single enzyme highlights the metabolic efficiency of these pathways. In contrast, other pathways, like that for spectinomycin, utilize a series of distinct aminotransferases, including glutamine-aminocyclitol aminotransferase and diaminocyclitol aminotransferase activities, to achieve the desired amination pattern. asm.org This divergence in enzymatic strategies and the timing of their action are key factors in generating the structural diversity of aminocyclitols.

Repetitive Enzyme Usage in Biosynthesis and Pathway Efficiency

A hallmark of aminocyclitol biosynthesis is the efficient, repetitive use of enzymes from the same families to perform sequential modifications on the cyclitol scaffold. nih.gov This iterative process represents one of the most efficient biosynthetic machineries in microbial secondary metabolism. nih.gov Pathways for antibiotics like butirosin, neomycin, kanamycin (B1662678), and gentamicin (B1671437) all share early biosynthetic steps, utilizing a common set of enzymes to construct the key intermediate, paromamine. nih.gov

This enzymatic toolkit often includes multiple, distinct members of enzyme families such as aminotransferases, glycosyltransferases, and oxygenases (like cytochromes P450) that act in a specific order to build the final complex molecule. nih.govnih.gov For example, a metabolic pathway might use one enzyme to catalyze a reaction and then a different, but related, enzyme to catalyze a similar reaction at another position on the molecule. wikipedia.org

Implications of Lateral Gene Transfer in Aminotransferase Evolution

The evolution of aminotransferases, which are pivotal for installing the amino groups that define aminocyclitols, has been profoundly influenced by lateral gene transfer (LGT), also known as horizontal gene transfer (HGT). tandfonline.comoup.com Biosynthetic gene clusters (BGCs) for antibiotics are frequently located on mobile genetic elements, which facilitates their transfer between different bacterial species. nih.govresearchgate.net This allows for the rapid dissemination of the ability to produce these secondary metabolites.

Phylogenetic analyses of aminotransferase genes recovered directly from soil DNA have shown that HGT has occurred, mixing genes from different origins. tandfonline.comoup.com This indicates that soil environments are a hotbed for the exchange of antibiotic biosynthesis and resistance genes. The acquisition of an entire BGC can provide a recipient organism with a significant competitive advantage.

Moreover, LGT can involve individual genes, not just entire clusters. An organism might acquire a new aminotransferase that can be integrated into an existing pathway, leading to the production of a novel or modified aminocyclitol. pnas.org This process can be an evolutionary shortcut, allowing organisms to acquire pre-optimized enzymes from distant species, thereby accelerating the evolution of more efficient or novel biosynthetic pathways. researchgate.net The mosaic nature of many BGCs, containing genes with different evolutionary histories, is a testament to the power of LGT in shaping the diversity of natural products like this compound and the antibiotics derived from it. pnas.org

Q & A

Q. What is the role of 2-Deoxy-scyllo-inosamine (DOIA) in aminoglycoside antibiotic biosynthesis?

DOIA is a critical intermediate in the biosynthesis of 2-deoxystreptamine (DOS), a core structure of aminoglycoside antibiotics like kanamycin and neomycin. It is formed via oxidation and amination of glucose-derived precursors, as proposed in pathways involving enzymes such as BtrN and DesII. DOIA undergoes dehydrogenation to produce 3-amino-2,3-dideoxy-scyllo-inosose, a precursor to DOS .

Key Biosynthetic Steps :

Q. Which enzymes catalyze key reactions involving DOIA, and how are they classified?

DOIA is primarily oxidized by this compound dehydrogenase, which exists in two forms:

- EC 1.1.1.329 : NAD(P)+-dependent, zinc-requiring dehydrogenase involved in kanamycin/neomycin pathways .

- EC 1.1.99.38 : Radical SAM-dependent dehydrogenase (e.g., BtrN) linked to butirosin biosynthesis .

Enzyme Comparison :

| Property | EC 1.1.1.329 | EC 1.1.99.38 |

|---|---|---|

| Cofactor | NAD(P)+, Zn²⁺ | Radical SAM, [4Fe-4S] clusters |

| Pathway | Kanamycin, neomycin | Butirosin |

| Mechanism | Two-electron oxidation | Radical-mediated dehydrogenation |

| Key Studies |

Q. What experimental approaches are used to identify DOIA in microbial cultures?

- Mutant strain analysis : DOS-requiring idiotrophic mutants (e.g., Micromonospora sagamiensis KY11509) accumulate DOIA, enabling isolation via ion-exchange chromatography .

- Chromatographic techniques : Amberlite resin columns and Bio-Rex 70 chromatography separate DOIA from other aminocyclitols .

- Isotopic labeling : D-[6-²H]glucose feeding studies track DOIA formation using ²H NMR and mass spectrometry .

Advanced Research Questions

Q. How do radical SAM enzymes like BtrN mediate the oxidation of DOIA without traditional cofactors?

BtrN employs a radical mechanism involving two [4Fe-4S] clusters and S-adenosylmethionine (SAM). SAM undergoes reductive cleavage to generate a 5′-deoxyadenosyl radical, which abstracts a hydrogen atom from DOIA’s C3 position, forming a substrate radical intermediate. This intermediate is stabilized by the enzyme’s active site, enabling dehydrogenation to amino-DOI without flavin or pyridine cofactors .

- Key evidence : EPR spectroscopy detects substrate radical intermediates in related radical SAM enzymes like DesII .

Q. How can isotopic labeling studies resolve ambiguities in the DOIA biosynthetic pathway?

Conflicting pathways (e.g., oxidation-amination at C1 vs. C3 of the cyclitol ring) are addressed using:

- D-[6-¹³C]glucose : Tracks carbon incorporation into DOIA via NMR .

- Stereospecific ²H labeling : Determines hydrogen retention/removal during DOIA formation (e.g., pro-S hydrogen loss in neosamine C biosynthesis) .

- Cell-free enzymatic assays : Isolate pathway steps using purified enzymes (e.g., BtrN) to validate reaction sequences .

Q. What methodologies are employed to detect and characterize radical intermediates in DOIA-related enzymatic reactions?

- Electron paramagnetic resonance (EPR) : Captures radical intermediates in radical SAM enzymes (e.g., substrate radical in DesII-catalyzed reactions) .

- Stopped-flow spectroscopy : Monitors rapid kinetic changes during SAM cleavage and radical formation .

- Mössbauer spectroscopy : Probes [4Fe-4S] cluster redox states in BtrN and DesII .

Q. How do contradictions in enzyme classification inform mechanistic studies of DOIA dehydrogenases?

The dual classification of DOIA dehydrogenases (NAD(P)+-dependent vs. SAM-dependent) highlights mechanistic divergence:

- NAD(P)+-dependent (EC 1.1.1.329) : Requires zinc for hydride transfer, typical of classical dehydrogenases .

- SAM-dependent (EC 1.1.99.38) : Uses radical chemistry, validated via in vitro assays showing SAM and [4Fe-4S] cluster dependency . Researchers must reconcile these by:

- Conducting in vitro reconstitution assays with purified cofactors.

- Comparing genetic contexts (e.g., neoA vs. btrN gene clusters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.